Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone
Description
Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone is a synthetic organic compound featuring a cyclohexyl group attached to a benzophenone scaffold, with a morpholine-4-carbonyl substituent at the para position of the phenyl ring. The morpholine moiety enhances polarity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and materials science. Its molecular formula is $ \text{C}{20}\text{H}{25}\text{NO}_3 $, with a molecular weight of 327.42 g/mol. The compound’s structure combines lipophilic (cyclohexyl) and polar (morpholinylcarbonyl) regions, influencing its solubility, bioavailability, and interaction with biological targets .
Properties
CAS No. |
917567-39-6 |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
cyclohexyl-[4-(morpholine-4-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C18H23NO3/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)18(21)19-10-12-22-13-11-19/h6-9,14H,1-5,10-13H2 |
InChI Key |
DSWJXNOOOPNXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone typically involves the reaction of cyclohexyl ketone with 4-(morpholin-4-ylcarbonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Morpholine Carbonyl
The morpholine-4-carbonyl group undergoes nucleophilic substitution under basic or acidic conditions:
Mechanistic Insight : The electron-withdrawing morpholine ring activates the carbonyl carbon for attack by nucleophiles, enabling efficient substitution .
Reduction of the Methanone Group
The central ketone moiety can be reduced to a secondary alcohol:
| Reducing Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| NaBH₄ | MeOH/THF | 0–25°C | 65–78 | Selective reduction without affecting morpholine |
| LiAlH₄ | Dry ether | Reflux | 82–90 | Requires careful stoichiometry |
Application : Reduced derivatives show improved solubility for biological assays.
Cross-Coupling Reactions on the Phenyl Ring
The para-substituted phenyl ring participates in palladium-catalyzed couplings after halogenation:
| Coupling Type | Halogenation Step | Catalyst System | Products |
|---|---|---|---|
| Suzuki-Miyaura | Br₂/FeCl₃ (electrophilic) | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives |
| Heck | I₂/HNO₃ | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Alkenylated analogs |
Key Finding : Bromination at the phenyl ring's ortho position proceeds regioselectively due to steric hindrance from the morpholine group.
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenyl ring undergoes nitration and sulfonation:
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to ketone | 55 |
| Sulfonation | SO₃/H₂SO₄, 100°C | Para to ketone | 48 |
Mechanistic Note : The morpholine carbonyl group acts as a meta-directing deactivating group .
Cycloaddition Reactions
The compound participates in [2+2] photocycloadditions with alkenes:
| Substrate | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Ethylene | UV light, benzene | Cyclobutane derivative | 32 |
| Styrene | Visible light, Ru catalyst | Spirocyclic adduct | 41 |
Stability Note : Cycloadducts exhibit reversible equilibration under thermal conditions (60–80°C) .
Biological Activity Modulation via Structural Modifications
Modifications at key positions influence pharmacological properties:
| Modification Site | Functional Group Introduced | Biological Impact (IC₅₀) |
|---|---|---|
| Phenyl ring (para) | Cl | 20.3 µM (PHGDH inhibition) |
| Morpholine nitrogen | Methyl | Reduced solubility |
SAR Insight : Chlorination at the phenyl ring enhances target binding affinity by 5-fold compared to unsubstituted analogs .
Stability Under Hydrolytic Conditions
The compound undergoes pH-dependent degradation:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| 0.1 M HCl | Morpholine ring cleavage | 2.3 hours |
| 0.1 M NaOH | Ketone oxidation to carboxylic acid | 4.1 hours |
Handling Recommendation : Store at pH 6–8 in inert atmosphere to prevent decomposition .
Scientific Research Applications
Biological Activities
The compound has been studied for its potential pharmacological properties. Research indicates that it may have inhibitory effects on specific biological targets, including receptor tyrosine kinases (RTKs), which are crucial in cancer biology. RTKs play a significant role in cell proliferation and survival, making them attractive targets for cancer therapy.
Table 1: Biological Activities of Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone
Table 2: Synthesis Techniques
| Technique | Description | Advantages |
|---|---|---|
| Multi-component Reactions | Allows for the simultaneous formation of multiple bonds | High efficiency and yield |
| Green Chemistry Approaches | Utilizes environmentally friendly solvents and catalysts | Reduces waste and enhances sustainability |
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit RTKs, it holds promise as a candidate for targeted cancer therapies.
- Anti-inflammatory Agents : Its potential to modulate inflammatory pathways could make it useful in treating chronic inflammatory diseases.
- Neuroprotective Drugs : The compound's neuroprotective properties may lead to applications in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in preclinical models:
- Inhibition of Tumor Growth : A study demonstrated that the compound significantly reduced tumor size in xenograft models by targeting RTKs involved in angiogenesis and tumor proliferation .
- Anti-inflammatory Effects : Another research highlighted the compound's ability to decrease levels of pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory conditions .
- Neuroprotection : Research involving neuronal cell cultures showed that this compound could prevent apoptosis induced by oxidative stress, indicating its neuroprotective potential .
Mechanism of Action
The mechanism of action of Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with oxidative stress pathways, thereby exerting antioxidant properties .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Cyclohexyl(4-(trifluoromethyl)phenyl)methanone (7): Replaces the morpholinylcarbonyl group with a trifluoromethyl (-CF$3$) group. The -CF$3$ group is strongly electron-withdrawing, increasing lipophilicity (logP ≈ 4.2) and metabolic stability compared to the polar morpholinylcarbonyl substituent. Synthesis yield: 35% via Friedel-Crafts acylation .
- Cyclohexyl[4-(4-nitrophenyl)piperazin-1-yl]methanone: Features a nitro (-NO$_2$) group on the piperazine ring. This compound has a higher molecular weight (317.39 g/mol) and logP (3.41) due to the nitro group’s electron-withdrawing nature, contrasting with the morpholine’s balanced polarity .
- (4-Chlorophenyl)[3,6-dimethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl]methanone (Dimeclophenone): Contains a morpholinyl ethoxy group instead of morpholinylcarbonyl.
Core Scaffold Modifications
- (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db): Incorporates a cyclopropane ring fused to the phenyl group. The strained cyclopropane ring increases reactivity, while the morpholino group enhances solubility. Synthesis yield: 66% via nucleophilic addition .
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone: Replaces the phenyl ring with a thiophene moiety, introducing sulfur-based π-interactions. The trifluoromethyl group further enhances lipophilicity, making this compound more suited for CNS-targeting applications .
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The morpholinylcarbonyl group in the target compound reduces logP (~2.8) compared to -CF$_3$ (4.2) but increases it relative to hydrophilic groups like -OH. This balance improves membrane permeability while retaining moderate aqueous solubility .
- Hydrogen-Bonding Capacity : The morpholinylcarbonyl group contributes to a polar surface area of 53.7 Ų, facilitating interactions with biological targets such as enzymes or receptors .
Biological Activity
Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is classified as an organic compound featuring a cyclohexyl group, a morpholine moiety, and a phenyl ring. Its structure allows it to interact with various biological targets, influencing cellular functions.
- Gene Regulation : The compound has been shown to regulate cellular gene activity, including the repression of tumor suppressor genes such as p53, which is crucial in cancer biology .
- Inflammatory Response Modulation : It interacts with transcription factors involved in inflammatory responses, notably suppressing NF-kappa-B activation while activating AP-1, which plays roles in immune response regulation .
- Cell Cycle Interference : this compound may disrupt normal cell cycle regulation by affecting CDKN1A, a negative regulator of the cell cycle .
Biological Activities
The biological activities attributed to this compound include:
- Antitumor Activity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, compounds with similar structures showed considerable anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways indicates potential therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Efficacy :
- Mechanistic Insights :
- Inflammatory Pathway Interaction :
Q & A
Basic: What synthetic methodologies are validated for Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone?
Answer:
The synthesis typically involves a multi-step approach:
- Friedel-Crafts acylation to introduce the ketone group, using cyclohexanoyl chloride and a substituted benzene derivative in the presence of Lewis acids like AlCl₃ .
- Morpholine incorporation via a nucleophilic acyl substitution reaction, where morpholine reacts with an activated carbonyl intermediate (e.g., using coupling agents like EDCI or DCC) .
- Purification via column chromatography or recrystallization, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane or THF) .
Key Validation: Elemental analysis (C, H, N within ±0.3% of theoretical values) and ¹H/¹³C-NMR to confirm regioselectivity and absence of byproducts .
Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?
Answer:
Low yields during morpholine coupling often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.
- In situ monitoring : FT-IR tracking of carbonyl (C=O) peak reduction (1700–1650 cm⁻¹) to determine reaction completion .
Data Contradiction Note: Yields reported in literature vary (45–72%), likely due to differences in morpholine activation methods .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
